An In-Depth Technical Guide to 2-(Quinolin-7-YL)acetic Acid: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 2-(Quinolin-7-YL)acetic Acid: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Quinolin-7-YL)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, explore plausible synthetic routes with detailed experimental insights, and discuss its potential applications in drug discovery, particularly focusing on its putative role as a modulator of key cellular signaling pathways.
Core Chemical and Physical Properties
2-(Quinolin-7-YL)acetic acid is a derivative of quinoline, a bicyclic aromatic heterocycle. The placement of the acetic acid moiety at the 7-position of the quinoline ring system imparts specific physicochemical characteristics that are crucial for its biological activity and drug-likeness.
| Property | Value | Source(s) |
| CAS Number | 152149-07-0 | [1][2][3] |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1][2] |
| IUPAC Name | 2-(Quinolin-7-yl)acetic acid | [3] |
| Boiling Point (Predicted) | 388.8 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 1.297 g/cm³ | [1][2] |
| Melting Point | Not experimentally reported (N/A) | [1][2] |
| pKa (Predicted) | 3.44 ± 0.30 | [3] |
Synthesis and Reactivity
Proposed Synthetic Pathway: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives.[4][5][6][7][8] This reaction, particularly the Kindler modification using sulfur and a secondary amine like morpholine, is well-suited for the synthesis of our target compound from 7-acetylquinoline.
Caption: Proposed synthetic workflow for 2-(Quinolin-7-YL)acetic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Thioamide Intermediate
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To a round-bottom flask equipped with a reflux condenser, add 7-acetylquinoline (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).
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Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker of cold water.
-
The precipitated solid, the thioamide intermediate, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Hydrolysis to 2-(Quinolin-7-YL)acetic acid
-
Suspend the crude thioamide intermediate in a solution of aqueous sodium hydroxide (e.g., 10-20%) or hydrochloric acid (e.g., 6M).
-
Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and, if basic hydrolysis was performed, acidify with concentrated HCl to a pH of approximately 3-4 to precipitate the carboxylic acid. If acid hydrolysis was used, the product may precipitate upon cooling.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(Quinolin-7-YL)acetic acid.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid. The aromatic region will display a complex pattern of doublets and multiplets corresponding to the six protons on the quinoline ring. The methylene protons adjacent to the quinoline ring will likely appear as a singlet, and the carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically >170 ppm). The nine carbons of the quinoline ring will have chemical shifts in the aromatic region (approximately 120-150 ppm), and the methylene carbon will be observed in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be prominent around 1700-1725 cm⁻¹. The spectrum will also feature C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C and C=N stretching vibrations characteristic of the quinoline ring system in the 1400-1600 cm⁻¹ region.[9][11]
Mass Spectrometry
In mass spectrometry, 2-(Quinolin-7-YL)acetic acid is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or carbon dioxide (-CO₂).[12]
Biological Activities and Applications in Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[13] Quinoline-based compounds have been developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[13][14] The introduction of a carboxylic acid or acetic acid moiety can further enhance the therapeutic potential of the quinoline core.
Potential as an Enzyme Inhibitor
Derivatives of quinoline carboxylic and acetic acids have shown inhibitory activity against several key enzymes implicated in disease:
-
Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[15][16] Dysregulation of kinase activity is a hallmark of cancer. Specifically, some quinoline-based molecules have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway.[15][17][18] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many human cancers.
-
Other Enzyme Targets: Quinoline derivatives have also been investigated as inhibitors of other enzymes, such as aldose reductase and diacylglycerol O-acyltransferase (DGAT1).
Modulation of the PI3K/Akt/mTOR Signaling Pathway
Given the established role of quinoline derivatives as kinase inhibitors, it is plausible that 2-(Quinolin-7-YL)acetic acid could modulate the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a prime target for anticancer drug development.[1][15]
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by 2-(Quinolin-7-YL)acetic acid.
Conclusion and Future Directions
2-(Quinolin-7-YL)acetic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known enzyme inhibitors, particularly those targeting key cancer-related signaling pathways, warrants further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological evaluation to elucidate its specific molecular targets and mechanism of action. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing quinoline derivative.
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